molecular formula C15H13BrFNO3 B8076405 Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate

Cat. No.: B8076405
M. Wt: 354.17 g/mol
InChI Key: LGNGMVUYPNMAJO-UHFFFAOYSA-N
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Description

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate is an organic compound that features a complex aromatic structure It contains a bromine atom, a fluorine atom, and an amino group attached to a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and 2-amino-5-fluorobenzyl alcohol.

    Esterification: The carboxylic acid group of 3-bromo-4-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-hydroxybenzoate.

    Etherification: The hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then reacted with 2-amino-5-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Aryl or vinyl-substituted derivatives.

Scientific Research Applications

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    Methyl 3-((2-amino-5-chlorobenzyl)oxy)-4-bromobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-((2-amino-5-methylbenzyl)oxy)-4-bromobenzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or methylated analogs.
  • Fluorine’s high electronegativity can influence the compound’s binding affinity to biological targets, potentially enhancing its efficacy in medicinal applications.

Properties

IUPAC Name

methyl 3-[(2-amino-5-fluorophenyl)methoxy]-4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-20-15(19)9-2-4-12(16)14(7-9)21-8-10-6-11(17)3-5-13(10)18/h2-7H,8,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNGMVUYPNMAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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